molecular formula C15H15N3O B5881799 N'-[1-(3-aminophenyl)ethylidene]benzohydrazide

N'-[1-(3-aminophenyl)ethylidene]benzohydrazide

Cat. No. B5881799
M. Wt: 253.30 g/mol
InChI Key: JPQKOFRBXDBPEW-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-aminophenyl)ethylidene]benzohydrazide, also known as AEBH, is a synthetic compound with potential applications in scientific research. AEBH is a hydrazide derivative of benzaldehyde and has been studied for its potential pharmacological properties.

Mechanism of Action

The mechanism of action of N'-[1-(3-aminophenyl)ethylidene]benzohydrazide is not fully understood. It is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. N'-[1-(3-aminophenyl)ethylidene]benzohydrazide may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-[1-(3-aminophenyl)ethylidene]benzohydrazide has been shown to have minimal toxicity in animal models. It has been shown to be well-tolerated and does not cause significant changes in blood chemistry or organ function. N'-[1-(3-aminophenyl)ethylidene]benzohydrazide has also been shown to have minimal side effects.

Advantages and Limitations for Lab Experiments

N'-[1-(3-aminophenyl)ethylidene]benzohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also stable and has a long shelf-life. N'-[1-(3-aminophenyl)ethylidene]benzohydrazide has minimal toxicity and side effects, making it a good candidate for in vivo studies. However, N'-[1-(3-aminophenyl)ethylidene]benzohydrazide has limitations in terms of its specificity and selectivity. It may not be as effective against certain types of cancer or inflammation.

Future Directions

There are several future directions for the study of N'-[1-(3-aminophenyl)ethylidene]benzohydrazide. One area of research could focus on improving the specificity and selectivity of N'-[1-(3-aminophenyl)ethylidene]benzohydrazide. Another area of research could focus on developing new analogs of N'-[1-(3-aminophenyl)ethylidene]benzohydrazide with improved pharmacological properties. Additionally, further studies could investigate the potential of N'-[1-(3-aminophenyl)ethylidene]benzohydrazide in combination with other anti-cancer or anti-inflammatory agents. Finally, future studies could investigate the potential of N'-[1-(3-aminophenyl)ethylidene]benzohydrazide in other disease models, such as neurodegenerative diseases or cardiovascular diseases.
Conclusion:
In conclusion, N'-[1-(3-aminophenyl)ethylidene]benzohydrazide is a synthetic compound with potential applications in scientific research. It has been shown to have anti-cancer and anti-inflammatory properties and has minimal toxicity and side effects. N'-[1-(3-aminophenyl)ethylidene]benzohydrazide has several advantages for lab experiments, but also has limitations in terms of its specificity and selectivity. Future research could focus on improving the pharmacological properties of N'-[1-(3-aminophenyl)ethylidene]benzohydrazide and investigating its potential in other disease models.

Synthesis Methods

The synthesis of N'-[1-(3-aminophenyl)ethylidene]benzohydrazide involves the reaction of benzaldehyde and hydrazine hydrate in the presence of acetic acid. The resulting product is then reacted with 3-aminophenylethylamine to form N'-[1-(3-aminophenyl)ethylidene]benzohydrazide. The purity of the compound can be confirmed by thin-layer chromatography and melting point determination.

Scientific Research Applications

N'-[1-(3-aminophenyl)ethylidene]benzohydrazide has been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N'-[1-(3-aminophenyl)ethylidene]benzohydrazide has also been studied for its potential anti-inflammatory properties. It has been shown to reduce inflammation in animal models of arthritis and colitis.

properties

IUPAC Name

N-[(E)-1-(3-aminophenyl)ethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-11(13-8-5-9-14(16)10-13)17-18-15(19)12-6-3-2-4-7-12/h2-10H,16H2,1H3,(H,18,19)/b17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQKOFRBXDBPEW-GZTJUZNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1)/C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[1-(3-aminophenyl)ethylidene]benzohydrazide

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